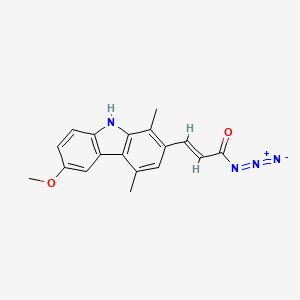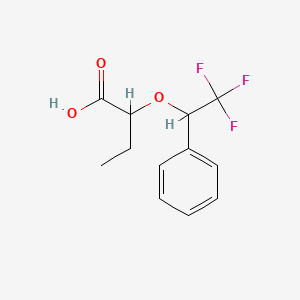
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene, characterized by the presence of a methanol group and multiple hydrogenated carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol can be synthesized through several methods. One common approach involves the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Substitution: The methanol group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various halogenating agents or nucleophiles
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Further hydrogenated derivatives
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde
- 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl ethanone
- 1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is unique due to its specific structural features, including the presence of a methanol group and the degree of hydrogenation. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
93804-62-7 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3 |
Clé InChI |
TXYYNNGNKSJORA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1CC(CC2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)









